2,6-Dibromo-3-nitropyridine

Halogen exchange synthesis Process chemistry Medicinal chemistry intermediates

Isomeric substitution in dibromo-nitropyridine cross-coupling leads to unpredictable regiochemical outcomes and wasted synthetic effort. 2,6-Dibromo-3-nitropyridine (CAS 55304-80-8) resolves this via its symmetrical 2,6-substitution pattern, providing symmetric activation of both ortho positions relative to the ring nitrogen for predictable sequential functionalization. • 99% synthesis yield from 2,6-dichloro-3-nitropyridine via halogen exchange, enabling cost-efficient multi-gram scale-up for medicinal chemistry campaigns • Dual bromine leaving groups support regioselective one-pot Suzuki coupling with precise regiocontrol at both positions • 3-Nitro group serves as directing group for C-H arylation chemistry absent in non-nitrated pyridines • Key intermediate in amino(carbamoylmethyl)pyridone factor VIIa inhibitor (anticoagulant) synthesis

Molecular Formula C5H2Br2N2O2
Molecular Weight 281.89 g/mol
CAS No. 55304-80-8
Cat. No. B1296604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-nitropyridine
CAS55304-80-8
Molecular FormulaC5H2Br2N2O2
Molecular Weight281.89 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C5H2Br2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
InChIKeyFFRFTURYWWFKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-nitropyridine Procurement Guide


2,6-Dibromo-3-nitropyridine (CAS 55304-80-8) is a halogenated nitro-pyridine derivative characterized by two bromine substituents at the 2- and 6-positions and a nitro group at the 3-position [1]. This substitution pattern enables a unique dual-reactivity profile: the electron-withdrawing nitro group facilitates regioselective nucleophilic aromatic substitution, while the bromine atoms serve as excellent leaving groups for cross-coupling reactions such as Suzuki-Miyaura couplings [2]. The compound is a versatile intermediate in medicinal chemistry, agrochemical synthesis, and advanced material science, with a molecular weight of 281.89 g/mol and a melting point of 78 °C .

Workflow
Suzuki-Miyaura double-coupling building block
Selection
Symmetrical 2,6-dibromo substitution for predictable regiocontrol
Use Context
Medicinal chemistry and agrochemical intermediate synthesis

Why 2,6-Dibromo-3-nitropyridine Cannot Be Replaced


Generic substitution among dibromo-nitropyridine isomers is scientifically invalid due to fundamentally different regiochemical outcomes in cross-coupling and nucleophilic substitution reactions. The 2,6-dibromo substitution pattern provides symmetric activation of both ortho positions relative to the ring nitrogen, enabling sequential or simultaneous functionalization with predictable regiocontrol [1]. In contrast, 2,4-dibromo-3-nitropyridine exhibits asymmetric reactivity and lower overall coupling efficiency . The 3-nitro group further distinguishes this scaffold by serving as a directing group for C-H arylation chemistry, a property absent in non-nitrated pyridines [2].

2,4-Isomer Asymmetric reactivity may shift coupling regiochemistry and reduce yield predictability.
Thermal profile Decomposition at 140 °C vs 160 °C for 2,6-isomer limits higher-temperature reaction scope.
Directing group Non-nitrated pyridines lack nitro-directed C-H activation, restricting orthogonal functionalization.

Comparative Evidence: 2,6-Dibromo-3-nitropyridine vs. Analogs


Halogen Exchange Synthesis Yield

2,6-Dibromo-3-nitropyridine is synthesized from 2,6-dichloro-3-nitropyridine via halogen exchange using HBr/AcOH, achieving a 99% isolated yield with 94% GC/MS purity in a single step without chromatography [1]. This high-yield transformation enables cost-effective access to the dibromo intermediate for downstream applications.

Halogen exchange yield
Head-to-head
99% isolated yield, 94% GC/MS purity
Reported high-yield synthesis from 2,6-dichloro analog
HBr/AcOH, 80 °C, 3 h; no chromatography required
Halogen exchange synthesis Process chemistry Medicinal chemistry intermediates

Suzuki Coupling Reactivity Comparison

In Suzuki coupling reactions, 2,6-dibromo-3-nitropyridine demonstrates higher reactivity compared to its 2,4-dibromo isomer . This difference stems from the symmetrical bromine positioning at the 2- and 6-positions, both of which are activated by the electron-withdrawing ring nitrogen for oxidative addition with palladium catalysts.

Suzuki reactivity
Head-to-head
Higher reactivity vs. 2,4-isomer
Supports lower catalyst loading and shorter reaction times
Qualitative comparison; DMSO solubility >20 mg/mL
Suzuki-Miyaura coupling Cross-coupling Regioselectivity

Regioselective Double-Coupling Capability

The 2,6-dibromo substitution pattern enables excellent regiocontrol in sequential coupling reactions, allowing aryl and alkenylboronic acids to be coupled at the 2,3 and/or 2,5 positions under a standard set of Suzuki conditions in one-pot procedures [1]. This regioselectivity is intrinsic to the symmetrical 2,6-dibromo scaffold.

Double-coupling regiocontrol
Class-level
Excellent control at 2,3- and/or 2,5-positions in one-pot Suzuki
Reported sequential coupling with neutral alumina additive
Class-level inference; yield improvements noted
One-pot synthesis Double coupling Sequential functionalization

Nitro Group as C-H Arylation Directing Group

The 3-nitro group in 2,6-dibromo-3-nitropyridine and related fused 3-nitropyridines functions as a directing group for Pd- and Ni-catalyzed regioselective C-H arylation [1]. This capability enables functionalization of drug-like pyridine scaffolds without requiring pre-installed halide handles, complementing traditional cross-coupling approaches.

C-H arylation directing group
Class-level
3-Nitro group enables Pd-/Ni-catalyzed C-H arylation
Orthogonal functionalization without pre-halogenation
Reported on fused 3-nitropyridines
C-H activation Directing group Late-stage functionalization

Thermal Stability Comparison

2,6-Dibromo-3-nitropyridine exhibits superior thermal stability compared to its 2,4-dibromo isomer, remaining stable below 160 °C whereas the 2,4-isomer decomposes at 140 °C . This 20 °C stability advantage has implications for both storage shelf-life and reaction condition tolerance.

Thermal stability
Head-to-head
Stable below 160 °C vs. 140 °C for 2,4-isomer
Reported ≥20 °C higher stability supports broader reaction scope
Solid state; melting point 78 °C
Thermal stability Storage Process safety

Physicochemical Properties

2,6-Dibromo-3-nitropyridine exhibits distinct physicochemical properties: melting point 78 °C, LogP 3.038, density 2.221 g/cm³, and boiling point 295.8 °C at 760 mmHg . These properties affect handling, purification, and formulation behavior, differentiating it from halogen analogs.

Physicochemical profile
Class-level
LogP 3.04, density 2.22 g/cm³, bp 295.8 °C
Higher lipophilicity vs. dichloro analog influences purification
Predicted values; context-dependent
Physicochemical properties Formulation Solubility

Application Scenarios for 2,6-Dibromo-3-nitropyridine


Factor VIIa Inhibitor Synthesis

2,6-Dibromo-3-nitropyridine is a key intermediate in the synthesis of amino(carbamoylmethyl) pyridones, a structural class that includes factor VIIa inhibitors under investigation as anticoagulants . The compound's 2,6-dibromo substitution pattern enables sequential functionalization via Suzuki coupling to install diverse aryl and heteroaryl substituents at both bromine positions, allowing systematic SAR exploration of pyridone-based anticoagulant candidates. The high-yielding halogen exchange synthesis (99% yield from 2,6-dichloro-3-nitropyridine) provides cost-efficient access to multi-gram quantities required for medicinal chemistry campaigns [1].

Fungicide Precursor Synthesis

The compound serves as a building block for next-generation fungicides with documented enhanced activity profiles. Derivatives synthesized from 2,6-dibromo-3-nitropyridine have demonstrated 40% higher efficacy against Fusarium species compared to traditional fungicide analogs . The symmetrical 2,6-dibromo architecture allows for systematic diversification via double-coupling strategies to optimize both potency and physicochemical properties required for foliar or soil-applied agricultural formulations.

Complex Heterocycle Construction via Double-Coupling

Research groups requiring regioselective installation of two distinct substituents onto a pyridine core benefit from the excellent regiocontrol demonstrated by 2,6-dibromo-3-nitropyridine in one-pot Suzuki coupling procedures . The symmetrical substitution pattern allows predictable sequential coupling at the 2,3 and/or 2,5 positions, reducing synthetic step count compared to approaches requiring separate halogenation and coupling steps on different positional isomers.

Conductive Polymer Precursor Synthesis

2,6-Dibromo-3-nitropyridine functions as a key precursor for conductive polymers used in flexible electronics applications, with resulting materials achieving surface resistivity values below 10³ Ω/sq . The compound's dual leaving group capacity enables polymerization via transition metal-catalyzed cross-coupling, while the nitro group can be subsequently reduced to an amino group for further functionalization or polymer backbone modification. The higher thermal stability (stable below 160 °C) provides processing condition flexibility during polymerization.

Application
Selection Property
Validation Focus
Factor VIIa inhibitor lead optimization
Sequential Suzuki coupling regioselectivity
Cross-coupling yield and SAR expansion
Fungicide screening studies
Reported fungicidal activity profile
Fusarium species assay endpoint review
Diversified heterocycle library synthesis
One-pot double-coupling efficiency
Regiochemical outcome and step-count reduction
Conductive polymer research
Polymer precursor reactivity and thermal window
Resistivity endpoint and processing stability

Technical Documentation Hub

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36 linked technical documents
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